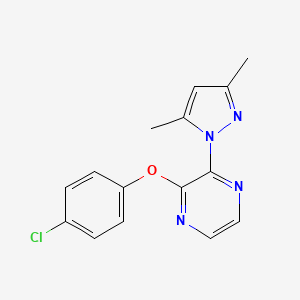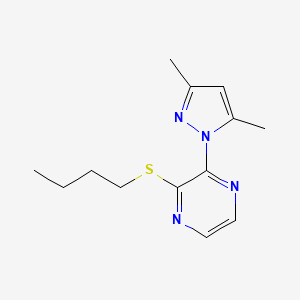
ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinolone, which is a type of organic compound often used in the production of antibiotics. The “ethyl”, “cyclopropylmethyl”, and “fluoro” groups are all substituents on the quinolone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinolone ring and the addition of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolone ring, with the various substituents attached at the specified positions. The “ethyl” and “cyclopropylmethyl” groups are alkyl groups, which are composed of carbon and hydrogen atoms. The “fluoro” group is a single fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of the various substituents. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:
Antibacterial Agents
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative, a class known for its potent antibacterial properties. These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains .
Antiviral Research
Quinolone derivatives have shown promise in antiviral research. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This compound could be explored for its potential against various viruses, including influenza and HIV .
Anticancer Studies
Research has indicated that quinolone derivatives can exhibit anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This makes them potential candidates for developing new anticancer drugs .
Anti-inflammatory Applications
Quinolone derivatives have been studied for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This application is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
Antimalarial Research
Some quinolone derivatives have shown efficacy against malaria parasites. They can interfere with the parasite’s DNA replication and protein synthesis, making them potential candidates for antimalarial drug development .
Antitubercular Agents
Quinolone derivatives have been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds can inhibit the bacterial enzymes necessary for survival and replication, offering a potential treatment option for tuberculosis .
Antioxidant Properties
Research has also explored the antioxidant properties of quinolone derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative diseases .
Antifungal Applications
Quinolone derivatives have demonstrated antifungal activity. They can inhibit the growth of various fungal species by disrupting their cell membrane integrity or interfering with essential enzymes. This makes them useful in treating fungal infections .
Wirkmechanismus
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the quinoline nucleus in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to interact with a variety of biochemical pathways, given their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-21-16(20)13-9-18(8-10-3-4-10)14-6-5-11(17)7-12(14)15(13)19/h5-7,9-10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXLZRGUUZQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloro-6-fluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461635.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine](/img/structure/B6461644.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-fluorophenyl)sulfanyl]pyrazine](/img/structure/B6461653.png)
![methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461667.png)
![2-(3-chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461669.png)
![3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6461673.png)
![tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate](/img/structure/B6461680.png)
![2-(2,3-dimethoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461696.png)
![methyl 1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461703.png)
![2-(2-methoxyphenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461710.png)

![1-{1-[(thiophen-3-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461717.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461719.png)